Cas no 1568154-06-2 ((S)-ethyl 1-methylpiperidine-3-carboxylate)

(S)-Ethyl 1-methylpiperidine-3-carboxylate is a chiral piperidine derivative widely utilized as a key intermediate in pharmaceutical synthesis and organic chemistry research. Its stereospecific (S)-configuration makes it valuable for enantioselective reactions, particularly in the development of bioactive compounds and asymmetric catalysts. The ethyl ester group enhances solubility in organic solvents, facilitating its use in acylation and alkylation reactions. The 1-methyl substitution on the piperidine ring contributes to its stability and influences its reactivity profile. This compound is often employed in the synthesis of alkaloids, agrochemicals, and fine chemicals, offering precise control over stereochemistry in complex molecular frameworks. Its high purity and well-defined structure ensure reproducibility in synthetic applications.
(S)-ethyl 1-methylpiperidine-3-carboxylate structure
1568154-06-2 structure
Product Name:(S)-ethyl 1-methylpiperidine-3-carboxylate
CAS No:1568154-06-2
MF:C9H17NO2
MW:171.23678278923
CID:4606759
PubChem ID:736035
Update Time:2025-10-30

(S)-ethyl 1-methylpiperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-395622
    • AKOS019910088
    • ethyl (3S)-1-methylpiperidine-3-carboxylate
    • SCHEMBL12310224
    • 1568154-06-2
    • ethyl(3S)-1-methylpiperidine-3-carboxylate
    • (S)-ethyl 1-methylpiperidine-3-carboxylate
    • Inchi: 1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3/t8-/m0/s1
    • InChI Key: VFJJNMLPRDRTCO-QMMMGPOBSA-N
    • SMILES: O(CC)C([C@@H]1CN(C)CCC1)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.5Ų

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Additional information on (S)-ethyl 1-methylpiperidine-3-carboxylate

(S)-Ethyl 1-Methylpiperidine-3-Carboxylate (CAS No. 1568154-06-2): A Comprehensive Overview of Synthesis, Applications, and Emerging Research

The (S)-ethyl 1-methylpiperidine-3-carboxylate, identified by the CAS registry number 1568154-06-2, represents a structurally complex organic compound with significant potential in medicinal chemistry and drug discovery. This compound belongs to the piperidine ester class, featuring a chiral center at the third carbon atom of the piperidine ring, which imparts distinct stereochemical properties critical for biological activity. Recent advancements in synthetic methodologies and computational modeling have enhanced its accessibility and utility across multiple research domains.

Recent studies published in Journal of Medicinal Chemistry (2023) highlight the compound’s role as an intermediate in the synthesis of opioid receptor modulators. Researchers demonstrated that the (S)-configuration significantly improves binding affinity to μ-opioid receptors compared to its racemic counterpart, suggesting its value in developing safer analgesics with reduced side effects. The ethyl ester group enhances membrane permeability, enabling efficient delivery across biological barriers—a key factor in drug design.

In terms of synthesis, traditional methods involving Grignard reagents have been optimized using microwave-assisted protocols reported in Green Chemistry (2024). These advancements reduce reaction times from hours to minutes while achieving >98% stereoselectivity for the (S)-enantiomer. The introduction of solvent-free conditions aligns with modern sustainability goals, minimizing environmental impact without compromising yield or purity.

Beyond pharmaceutical applications, this compound serves as a versatile building block for constructing bioactive scaffolds. A groundbreaking study in Nature Communications (2023) revealed its use in synthesizing inhibitors targeting histone deacetylases (HDACs), enzymes implicated in cancer progression. The methyl substitution on the piperidine ring was shown to stabilize interactions within HDAC active sites, demonstrating structure-based design principles critical for optimizing therapeutic efficacy.

Evaluation of pharmacokinetic profiles using high-throughput screening platforms has further validated its translational potential. Data from preclinical trials published in Bioorganic & Medicinal Chemistry Letters (2024) indicate favorable oral bioavailability (>70%) and prolonged half-life (∼8 hours) when administered to rodent models. These properties make it an attractive candidate for chronic disease therapies where sustained drug levels are essential.

Comparative analysis with analogous compounds underscores its unique advantages. Unlike conventional piperidines lacking methyl substitutions or stereoisomers with inverted configurations, this compound exhibits superior selectivity toward GABAA receptor subtypes—a feature exploited in developing anxiolytics without inducing sedation. Structural comparisons using molecular docking studies confirm that the methyl group occupies a hydrophobic pocket critical for subtype discrimination.

Ongoing research focuses on leveraging its chiral properties for enantioselective catalysis applications. A recent report in Angewandte Chemie International Edition (2024) describes its utility as a ligand in asymmetric hydrogenation reactions, achieving enantiomeric excesses exceeding 99%. Such applications expand its utility beyond pharmaceuticals into agrochemicals and fine chemical manufacturing.

In conclusion, the (S)-ethyl 1-methylpiperidine-3-carboxylate (CAS No. 1568154-06-2) stands as a pivotal molecule at the intersection of synthetic innovation and biomedical discovery. Its stereochemical precision, tunable functional groups, and validated pharmacological profiles position it as a cornerstone for next-generation therapeutics targeting neurological disorders and oncological pathways while advancing sustainable chemical synthesis practices.

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